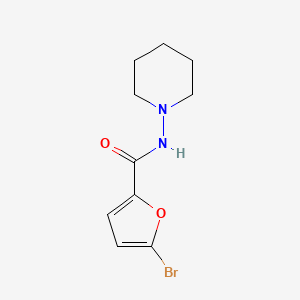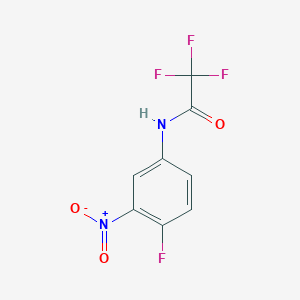
2,2,2-trifluoro-N-(4-fluoro-3-nitrophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoro-N-(4-fluoro-3-nitrophenyl)acetamide is a chemical compound with the molecular formula C8H4F4N2O3 It is characterized by the presence of trifluoromethyl and nitrophenyl groups, which contribute to its unique chemical properties
Méthodes De Préparation
The synthesis of 2,2,2-trifluoro-N-(4-fluoro-3-nitrophenyl)acetamide typically involves the reaction of 4-fluoro-3-nitroaniline with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Analyse Des Réactions Chimiques
2,2,2-Trifluoro-N-(4-fluoro-3-nitrophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro and fluoro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 2,2,2-trifluoro-N-(4-fluoro-3-aminophenyl)acetamide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other functional groups.
Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2,2,2-Trifluoro-N-(4-fluoro-3-nitrophenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of 2,2,2-trifluoro-N-(4-fluoro-3-nitrophenyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl and nitrophenyl groups play a crucial role in its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar compounds to 2,2,2-trifluoro-N-(4-fluoro-3-nitrophenyl)acetamide include:
- 2,2,2-Trifluoro-N-(4-nitrophenyl)acetamide
- 2,2,2-Trifluoro-N-(6-fluoro-2-nitropyridin-3-yl)acetamide
- N-(3,4,6-Trifluoro-2-nitrophenyl)acetamide
These compounds share structural similarities but differ in their specific functional groups and substitution patterns. The presence of the trifluoromethyl and nitrophenyl groups in this compound imparts unique chemical and biological properties, making it distinct from its analogs .
Propriétés
Formule moléculaire |
C8H4F4N2O3 |
|---|---|
Poids moléculaire |
252.12 g/mol |
Nom IUPAC |
2,2,2-trifluoro-N-(4-fluoro-3-nitrophenyl)acetamide |
InChI |
InChI=1S/C8H4F4N2O3/c9-5-2-1-4(3-6(5)14(16)17)13-7(15)8(10,11)12/h1-3H,(H,13,15) |
Clé InChI |
VBHCHCWZURRZAH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1NC(=O)C(F)(F)F)[N+](=O)[O-])F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(3,4-Dimethoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14888669.png)
![5-Cyclopropyl-5-azaspiro[2.4]heptan-7-ol](/img/structure/B14888676.png)
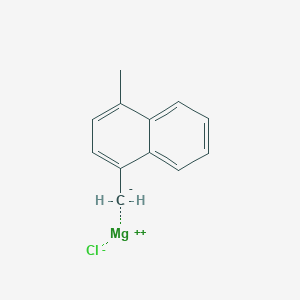
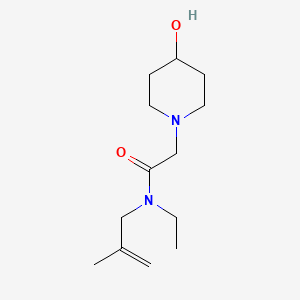

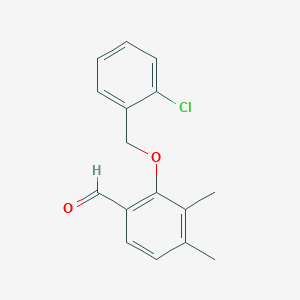
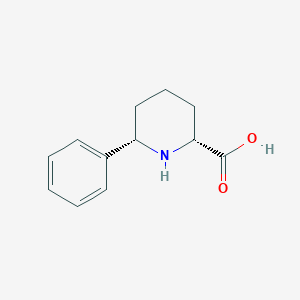
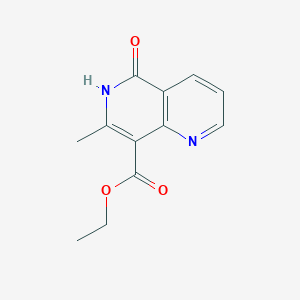


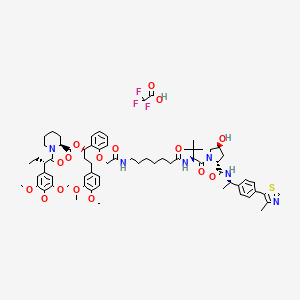
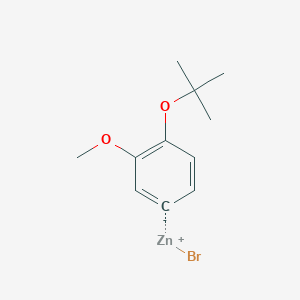
![Cyclobutyl((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)methanol](/img/structure/B14888761.png)
